

Aztreonam vs. Meropenem: An In Vitro Efficacy Analysis Against Enterobacteriales

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A Comparative Guide for Researchers and Drug Development Professionals

The rising tide of antimicrobial resistance among Enterobacteriales, a large family of Gram-negative bacteria responsible for a significant portion of opportunistic infections, necessitates a continuous evaluation of our antibiotic armamentarium. This guide provides a detailed in vitro comparison of two critical β -lactam antibiotics: **aztreonam**, a monobactam, and meropenem, a carbapenem. The following analysis is based on recent experimental data, focusing on their activity against a broad spectrum of Enterobacteriales, including challenging resistant phenotypes.

Executive Summary

Meropenem generally exhibits broader and more potent in vitro activity against Enterobacteriales compared to **aztreonam**. However, the landscape of this comparison is dramatically altered by the presence of specific β -lactamase enzymes. **Aztreonam**, uniquely, is stable against hydrolysis by metallo- β -lactamases (MBLs), a trait not shared by carbapenems like meropenem. Conversely, **aztreonam** is readily hydrolyzed by common extended-spectrum β -lactamases (ESBLs) and serine carbapenemases (e.g., KPC), against which meropenem often retains activity. This fundamental difference in their stability profiles is a critical determinant of their potential clinical utility, especially in the era of multi-drug resistant organisms.

Quantitative In Vitro Activity

The following tables summarize the minimum inhibitory concentration (MIC) data for **aztreonam** and meropenem against various Enterobacterales isolates. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 1: In Vitro Activity of **Aztreonam** and Meropenem Against a Broad Collection of Enterobacterales

| Organism/Group | Antimicrobial Agent | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility (%) |
|-----------------------------|---------------------|--------------|--------------|---------------------|
| Enterobacterales (n=54,576) | Aztreonam | 0.12 | >16 | 3.7% (CRE isolates) |
| Meropenem | 0.03 | 0.06 | 98.9% | |
| Enterobacterales (n=24,937) | Aztreonam | - | - | 59.9% |
| Meropenem | - | - | 86.9% | |

Data from studies conducted between 2017-2022 and 2019-2021.[\[1\]](#)[\[2\]](#)

Table 2: In Vitro Activity Against Carbapenem-Resistant Enterobacterales (CRE)

| Organism/Group | Antimicrobial Agent | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility (%) |
|----------------|---------------------|--------------|--------------|--------------------|
| CRE (n=49) | Aztreonam | - | - | - |
| Meropenem | - | - | - | |
| CRE (n=396) | Aztreonam | - | - | - |
| Meropenem | - | - | - | |

Note: Susceptibility data for single-agent **aztreonam** and meropenem against CRE is often low and not the primary focus of recent studies, which tend to evaluate these agents in combination

with β -lactamase inhibitors.

Table 3: In Vitro Activity of **Aztreonam** in Combination with Avibactam Against Resistant Enterobacterales

| Organism/Gro up | Antimicrobial Agent | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility (%) |
|--|---------------------|--------------|--------------|--------------------|
| Enterobacterales (n=54,576) | Aztreonam-Avibactam | ≤ 0.03 | 0.12 | >99.9% |
| CRE (n=49) | Aztreonam-Avibactam | 0.25 | 1 | 98.0% |
| MBL-producing Enterobacterales (n=110) | Aztreonam-Avibactam | 0.12 | 0.5 | 99.7% |

Data from studies conducted between 2017-2022 and 2019.[2][3][4]

The addition of a β -lactamase inhibitor like avibactam dramatically restores the activity of **aztreonam** against many resistant strains of Enterobacterales.[2][4] Avibactam inhibits a broad spectrum of serine β -lactamases, including ESBLs, KPC, and OXA-48-like enzymes, but not MBLs.[5][6]

Experimental Protocols

The data presented in this guide were primarily generated using the following standard microbiological methods:

Antimicrobial Susceptibility Testing:

- Method: Broth microdilution is the reference method used in the cited studies.[2][4][7] This involves preparing serial two-fold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth.
- Inoculum: Bacterial isolates are grown on appropriate agar plates, and colonies are used to prepare a standardized inoculum suspension, typically equivalent to a 0.5 McFarland

standard. This suspension is further diluted to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well of the microdilution plate.

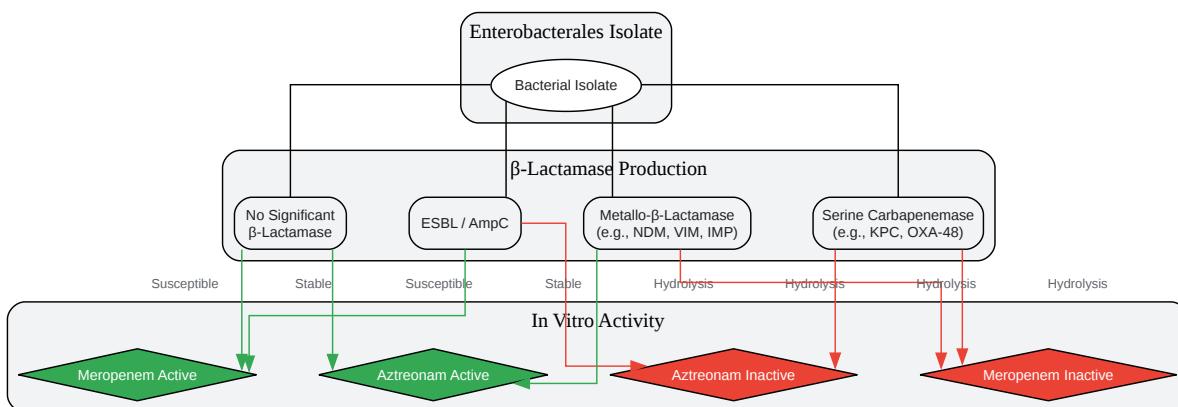
- Incubation: The plates are incubated at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth. The results are interpreted as susceptible, intermediate, or resistant based on breakpoints established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Molecular Characterization of Resistance Mechanisms:

- Method: Isolates exhibiting resistance, particularly to carbapenems, undergo molecular testing to identify the presence of β -lactamase genes.[\[1\]](#) This is commonly performed using multiplex PCR assays followed by sequencing or through whole-genome sequencing (WGS).[\[1\]](#)[\[2\]](#)
- Genes Targeted: These assays screen for a wide array of β -lactamase genes, including those encoding for:
 - Serine carbapenemases: KPC, OXA-48-like, GES
 - Metallo- β -lactamases (MBLs): NDM, VIM, IMP
 - Extended-spectrum β -lactamases (ESBLs): CTX-M, SHV, TEM
 - AmpC β -lactamases

Logical Framework for In Vitro Activity

The differential activity of **aztreonam** and meropenem against Enterobacteriales is primarily dictated by the type of β -lactamase the bacteria produce. The following diagram illustrates this relationship.

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Caption: **Aztreonam** vs. Meropenem activity based on β -lactamase.

Conclusion

In vitro data clearly demonstrate that meropenem has broader intrinsic activity against Enterobacteriales than **aztreonam**. However, the emergence of carbapenemases, particularly metallo- β -lactamases, has created a critical niche for **aztreonam**. While **aztreonam**'s utility as a single agent is hampered by its susceptibility to common ESBLs and serine carbapenemases, its stability against MBLs is a significant advantage. The development of combinations such as **aztreonam**-avibactam leverages this stability, restoring its activity against a wide range of serine β -lactamase-producing Enterobacteriales and positioning it as a valuable agent for treating infections caused by MBL-producing organisms. For researchers and drug development professionals, understanding these nuanced activity profiles is paramount for the strategic development and deployment of new antimicrobial therapies.

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